
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate (ECIMC) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in chemical synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of drugs and other organic compounds. ECIMC has been studied extensively in the last few decades, and its properties and applications have been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate is an example of a monocyano-substituted 2-carboxyimidazole. A synthesis technique for its potassium salt variant involves bromine-magnesium exchange on a SEM-protected cyanoimidazole followed by reaction with ethyl cyanoformate, leading to a regioisomeric mixture of SEM-protected imidazoles (Wall, Schubert, & IlligCarl, 2008).
Crystal Structure Analysis
The hydrolysis of related compounds, such as ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, can lead to the formation of crystalline structures like 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate. Such compounds are noted for their planar molecular structure and hydrogen bonding, forming a three-dimensional network (Wu, Liu, & Ng, 2005).
Interactions with Other Compounds
Studies have shown that 1, 2-diaminoimidazole can interact with ethoxymethylene-containing derivatives, leading to a variety of linearly linked products. This interaction has been explored for its potential in synthesizing different chemical compounds (Dmitry et al., 2015).
Supramolecular Structures
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied for their hydrogen-bonded supramolecular structures. The different derivatives of this compound exhibit complex hydrogen bonding patterns, linking molecules into chains, sheets, or three-dimensional frameworks (Costa et al., 2007).
Potential Biological Activities
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and studied for its potential biological activities, including fungicidal and plant growth regulation activities. This underlines the diverse potential applications of these compounds in biological contexts (Minga, 2005).
Eigenschaften
IUPAC Name |
ethyl 4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3Si/c1-5-19-13(17)12-15-11(8-14)9-16(12)10-18-6-7-20(2,3)4/h9H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMDFPGLTPLVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

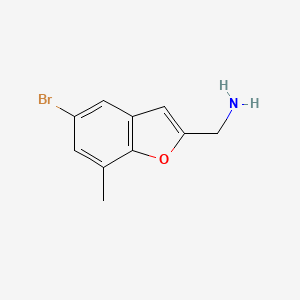
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
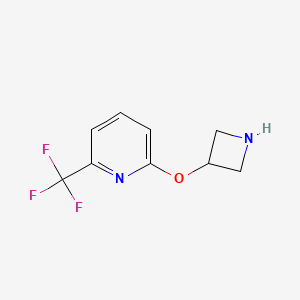

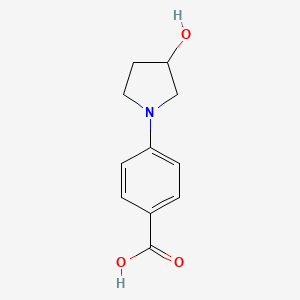
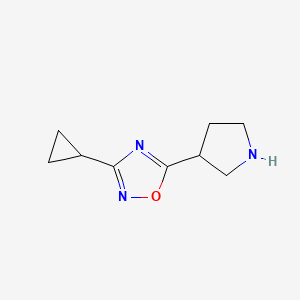
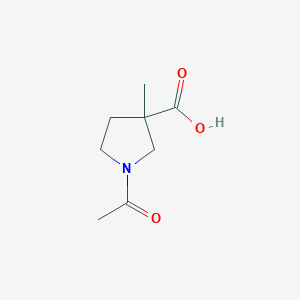
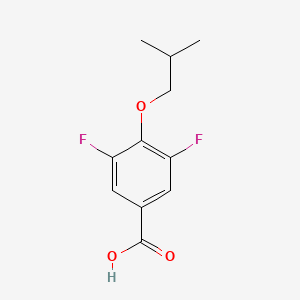
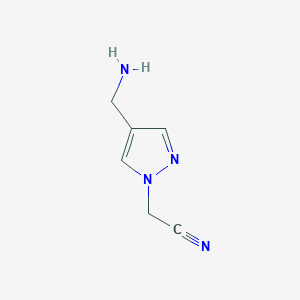
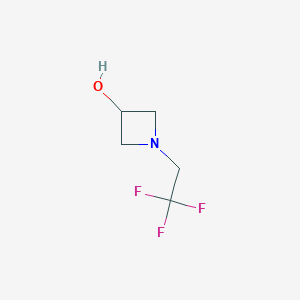
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)

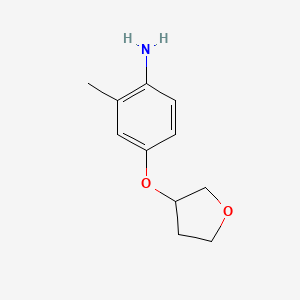
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)